6-Chloro-3,4-dimethyl-2-nitrophenol
Description
Overview of Substituted Phenols in Organic Chemistry and Environmental Science
Substituted phenols are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgbritannica.com The hydroxyl group attached to the aromatic ring can be readily modified, and the ring itself is susceptible to electrophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity, governed by the electronic effects of the substituents, makes them ideal building blocks for creating molecules with tailored properties. wisdomlib.org
From an environmental perspective, substituted phenols are of significant interest due to their widespread presence as industrial byproducts and degradation products of pesticides and other xenobiotics. nih.govnih.gov Their environmental fate, including persistence, mobility, and potential for bioaccumulation, is a subject of ongoing research. asm.orgnih.gov The nature and position of the substituents on the phenol (B47542) ring profoundly influence their environmental behavior and biodegradability. nih.govresearchgate.net For instance, the presence of halogen and nitro groups, as seen in chloronitrophenols, can increase their persistence in the environment. nih.govasm.org
Contextualization of 6-Chloro-3,4-dimethyl-2-nitrophenol within the Nitrophenol Class
This compound belongs to the nitrophenol class of compounds, which are characterized by the presence of at least one nitro group (NO₂) attached to a phenol ring. Nitrophenols are generally more acidic than phenol itself due to the electron-withdrawing nature of the nitro group. This class is further diversified by the presence of other substituents, such as halogens and alkyl groups, leading to a wide range of physicochemical properties.
The specific compound, this compound, is a polysubstituted phenol with a chlorine atom, two methyl groups, and a nitro group attached to the aromatic ring. Its IUPAC name clarifies the precise arrangement of these substituents. The properties of this molecule are a composite of the electronic and steric effects of each of these groups.
Below is a table detailing the basic properties of this compound:
| Property | Value |
| CAS Number | 74098-29-6 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
Historical Development and Evolution of Research in Chloronitrophenols
Research into nitrophenols and their halogenated derivatives has a long history, initially driven by their utility in the synthesis of dyes and explosives. cdc.gov Early research focused on the fundamental reactions of nitration and halogenation of phenols to create a variety of substituted aromatic compounds. The development of analytical techniques, such as gas chromatography, in the mid-20th century allowed for the detection and quantification of these compounds in environmental samples, leading to a new phase of research focused on their environmental presence and fate. nih.gov
In recent decades, the focus of chloronitrophenol research has expanded significantly. Studies now encompass their formation as disinfection byproducts in water treatment processes, their microbial degradation pathways, and their potential for bioremediation. researchgate.netnih.gov The recognition of some halogenated nitroaromatic compounds as priority pollutants has spurred investigations into advanced oxidation processes and other remediation technologies to remove them from contaminated environments. mdpi.comnih.gov
Current Research Paradigms and Challenges Associated with Poly-Substituted Phenols
The study of poly-substituted phenols like this compound is emblematic of current research trends and challenges in organic and environmental chemistry. A major focus is the development of selective and efficient synthetic methods. The synthesis of specific isomers of polysubstituted phenols can be challenging due to the directing effects of multiple substituents on the aromatic ring, often leading to mixtures of products. rsc.orgresearchgate.net Overcoming these challenges requires the development of novel catalytic systems and synthetic strategies. rsc.org
Another significant research area is understanding the complex environmental behavior of these compounds. The combination of different functional groups can lead to unique degradation pathways and transformation products that are not always predictable from the study of simpler, monosubstituted phenols. mdpi.com Furthermore, the analytical challenge of identifying and quantifying a multitude of isomers and their degradation products in complex environmental matrices remains a significant hurdle. nih.gov Current research is also exploring the structure-activity relationships of these compounds to better predict their environmental impact and to design more benign alternatives. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dimethyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-3-6(9)8(11)7(5(4)2)10(12)13/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTRWXYYWXXVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370908 | |
| Record name | 6-chloro-3,4-dimethyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74098-29-6 | |
| Record name | 6-chloro-3,4-dimethyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 3,4 Dimethyl 2 Nitrophenol and Its Analogues
Direct Synthesis and Precursor Routes to 6-Chloro-3,4-dimethyl-2-nitrophenol
The creation of this compound is strategically planned around the sequential addition of nitro and chloro groups to a 3,4-dimethylphenol (B119073) starting material. The order of these additions is critical in directing the final substitution pattern due to the directing effects of the hydroxyl, nitro, and chloro substituents.
Regioselective Halogenation Strategies on Dimethylnitrophenols
One major synthetic route involves the initial nitration of 3,4-dimethylphenol to form 3,4-dimethyl-2-nitrophenol (B8777245), followed by a regioselective chlorination step. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The nitro group is a deactivating group, directing to the meta position, while the methyl groups are weakly activating and ortho, para-directing. The interplay of these directing effects is crucial for achieving the desired isomer.
The introduction of a chlorine atom onto the 3,4-dimethyl-2-nitrophenol ring is achieved through electrophilic aromatic substitution. The hydroxyl group strongly activates the positions ortho and para to it. In this case, the para position is already occupied by a methyl group, leaving two ortho positions. One ortho position is occupied by a nitro group, and the other is the target for chlorination. The strong activating effect of the hydroxyl group can overcome the deactivating effect of the nitro group, allowing for chlorination at the 6-position. stackexchange.com
Various chlorinating agents can be employed for this transformation. Gaseous chlorine can be used, often in the presence of a catalyst. google.com The choice of solvent and reaction conditions is critical to control the selectivity of the chlorination and to prevent the formation of polychlorinated byproducts. Amine catalysts have been shown to influence the regioselectivity of chlorination on nitrophenols. google.com For instance, the chlorination of o-nitrophenol in the absence of an amine catalyst predominantly yields 4-chloro-2-nitrophenol (B165678), whereas in the presence of an amine, 2-chloro-6-nitrophenol (B183082) is the major product. google.com This highlights the potential for catalytic systems to direct the chlorination to the desired position on the 3,4-dimethyl-2-nitrophenol ring.
Nitration Reactions on Chlorodimethylphenolic Precursors
An alternative and often more direct route to this compound involves the nitration of a pre-chlorinated dimethylphenol, specifically 4-chloro-2,3-dimethylphenol (B72185). ncats.io This precursor already possesses the desired chlorine and dimethyl substitution pattern, simplifying the synthesis to a single nitration step.
The nitration of 4-chloro-2,3-dimethylphenol requires the selective introduction of a nitro group at the position ortho to the hydroxyl group and meta to the chlorine atom. The hydroxyl group is a powerful ortho, para-director, and since the para position is blocked by the chlorine atom, it strongly directs the incoming nitro group to one of the ortho positions. The methyl groups also contribute to activating the ring for electrophilic substitution.
The nitration is typically carried out using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid. The reaction conditions, including temperature and the concentration of the nitrating agent, must be carefully controlled to achieve mononitration and to favor the formation of the desired 2-nitro isomer. The use of metal nitrates, such as copper(II) nitrate (B79036), has been investigated for the nitration of phenols and has shown high selectivity for either mono- or dinitration depending on the reaction conditions. ijcce.ac.ir For example, the mononitration of 4-chlorophenol (B41353) with copper(II) nitrate in acetone (B3395972) under reflux yields 4-chloro-2-nitrophenol with high selectivity. ijcce.ac.ir Similar methodologies could be applied to the nitration of 4-chloro-2,3-dimethylphenol to selectively introduce the nitro group at the 2-position, leading to the formation of this compound.
Derivatization and Functionalization Reactions of this compound
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for chemical modification, readily participating in reactions such as esterification, etherification, and the formation of phenoxide derivatives.
Esterification and Etherification Reactions
The conversion of the phenolic hydroxyl group into esters and ethers is a common strategy to modify the properties of phenolic compounds.
Esterification: The esterification of phenols is typically achieved by reacting the phenol (B47542) with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). For instance, the acetylation of phenols with acetic anhydride is a well-established method. While specific studies on the esterification of this compound are not extensively documented in publicly available literature, the general principles of phenol esterification can be applied. The reaction of a substituted phenol with an acylating agent, often in the presence of a base or an acid catalyst, yields the corresponding ester. For example, the acetylation of various primary alcohols and phenols with acetic anhydride can be efficiently catalyzed by sodium bicarbonate at room temperature, producing esters in good to excellent yields. mdpi.com Another efficient method involves the use of expansive graphite (B72142) as a catalyst for the acetylation of alcohols and phenols with acetic anhydride. niscpr.res.in
Etherification: The synthesis of aryl ethers from phenols, known as the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide. A patent describes a process for the preparation of nitrophenyl alkyl ethers by reacting a nitrophenol with an alkyl halide in water, where the nitrophenol is first mixed with water, followed by the simultaneous addition of the alkyl halide and a hydrogen halide-binding compound. google.com This method is applicable to a range of nitrophenols and alkyl halides. For instance, the reaction of a nitrophenate with an alkyl halide in an aqueous medium is a known method for preparing nitrophenyl alkyl ethers. google.com
Table 1: Representative Esterification and Etherification Reactions of Analogous Nitrophenols
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| p-Nitrophenol | Acetic Anhydride | Sodium Bicarbonate | p-Nitrophenyl acetate | >99 | mdpi.com |
| 2-Nitrophenol (B165410) | Methyl Iodide | Silver Salt, Ether | 2-Nitro-4-methyl-phenyl methyl ether | - | google.com |
| Phenol | Acetic Anhydride | Expansive Graphite | Phenyl acetate | 98 | niscpr.res.in |
Note: Data for analogous compounds is presented due to the limited availability of specific experimental data for this compound.
Formation of Phenoxide Derivatives
Phenols are acidic and react with strong bases to form phenoxide ions. The acidity of a phenol is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, increase the acidity of the phenol by stabilizing the resulting phenoxide ion through resonance and inductive effects. The presence of a nitro group ortho or para to the hydroxyl group allows for the delocalization of the negative charge onto the nitro group, further stabilizing the anion. nih.gov
The formation of the sodium phenoxide of this compound would be readily achieved by treatment with a base like sodium hydroxide (B78521). The resulting phenoxide is a key intermediate for Williamson ether synthesis and other nucleophilic reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Ring System
The benzene (B151609) ring of this compound is substituted with both activating (hydroxyl, methyl) and deactivating (nitro, chloro) groups. The interplay of these substituents directs the position of further electrophilic or nucleophilic attack. The hydroxyl group is a powerful activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The methyl groups are weakly activating and ortho-, para-directing, and the chlorine atom is deactivating but ortho-, para-directing. Current time information in Bangalore, IN.nih.gov
Further Halogenation Studies
The halogenation of phenols is a facile electrophilic aromatic substitution reaction. Due to the strong activating effect of the hydroxyl group, halogenation can often proceed without a Lewis acid catalyst. Current time information in Bangalore, IN. For instance, the bromination of phenol in a non-polar solvent at low temperatures can yield monobromophenols. Current time information in Bangalore, IN. In the case of this compound, the available positions for further halogenation are limited. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of such a reaction. For example, in the chlorination of m-nitrophenol, the hydroxyl group's activating and directing effect dominates over the deactivating nitro group, leading to chlorination at the position para to the hydroxyl group. researchgate.net
Alkylation and Acylation Reactions
Alkylation: Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. wikipedia.orgjk-sci.com However, the presence of a strongly deactivating nitro group on the ring, as in this compound, generally hinders Friedel-Crafts reactions. wikipedia.org
Acylation: Friedel-Crafts acylation is the reaction of an aromatic compound with an acyl halide or anhydride using a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org This reaction is generally more successful than alkylation on deactivated rings, although still challenging. Research has been conducted on the Friedel-Crafts reaction with o-nitrophenol and acyl halides, indicating that acylation can occur under specific conditions. acs.orgacs.org For example, the acylation of o-nitrophenol with acetyl chloride in the presence of aluminum chloride and nitrobenzene (B124822) as a solvent has been reported to yield 3-nitro-4-hydroxyacetophenone. acs.org
Table 2: Potential Electrophilic Aromatic Substitution Reactions on Analogous Substituted Phenols
| Substrate | Reagent | Catalyst/Conditions | Product | Reference |
| m-Nitrophenol | Cl₂ | - | 4-Chloro-3-nitrophenol | researchgate.net |
| o-Nitrophenol | Acetyl Chloride | AlCl₃, Nitrobenzene | 3-Nitro-4-hydroxyacetophenone | acs.org |
| Phenol | Bromine | Carbon Disulfide, low temp. | o-Bromophenol and p-Bromophenol | Current time information in Bangalore, IN. |
Note: This table presents potential reaction outcomes based on studies of analogous compounds, as specific data for this compound is scarce.
Catalytic Approaches in the Synthesis and Modification of Related Nitrophenols
Catalysis plays a crucial role in the synthesis and transformation of nitrophenols. While specific catalytic syntheses for this compound are not widely reported, general catalytic methods for nitrophenol synthesis and modification are well-established.
A significant area of research is the catalytic reduction of the nitro group in nitrophenols to form aminophenols, which are valuable industrial intermediates. nih.govnih.govrsc.org Various heterogeneous catalysts, often based on noble metal nanoparticles (e.g., Ag, Au, Pd, Pt) supported on materials like polymers or metal oxides, have been developed for this purpose. nih.govnih.gov For example, silver nanoparticles supported on a crosslinked vinyl polymer have been shown to be an effective heterogeneous catalyst for the reduction of 4-nitrophenol (B140041). nih.gov Similarly, palladium/graphene nanocomposites have demonstrated high activity and stability in the catalytic hydrogenation of various nitrophenols. rsc.org
The synthesis of nitrophenols can also be achieved through catalytic nitration of phenols. While traditional nitration uses a mixture of nitric and sulfuric acids, research into cleaner, catalytic methods is ongoing.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 3,4 Dimethyl 2 Nitrophenol
Vibrational Spectroscopy Studies
Vibrational spectroscopy is a powerful analytical tool for elucidating the structural features of molecules. By probing the quantized vibrational energy levels, both FTIR and FT-Raman spectroscopy offer a detailed fingerprint of the molecule, allowing for the identification of functional groups and the characterization of molecular interactions.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy states. The resulting spectrum provides a wealth of information about the functional groups present.
The FTIR spectrum of 6-Chloro-3,4-dimethyl-2-nitrophenol is characterized by absorption bands corresponding to its various functional moieties. The hydroxyl (-OH), nitro (-NO2), chloro (-Cl), and methyl (-CH3) groups, along with the substituted benzene (B151609) ring, all exhibit characteristic vibrational frequencies.
The stretching vibration of the hydroxyl group (νOH) is typically observed in the region of 3200-3600 cm⁻¹. The precise position of this band can be indicative of hydrogen bonding. For nitrophenols, this band is often broad due to intermolecular and, where possible, intramolecular hydrogen bonding. In related chlorinated nitrophenols, this stretching vibration has been noted.
The nitro group (-NO2) displays two characteristic stretching vibrations: an asymmetric stretch (νasNO2) and a symmetric stretch (νsNO2). The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretch is found between 1300-1370 cm⁻¹. These bands are generally strong in the infrared spectrum.
Vibrations associated with the aromatic ring are also prominent. The C-H stretching vibrations of the benzene ring typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. The pattern of substitution on the benzene ring influences the exact positions and intensities of these bands. For trisubstituted benzenes, characteristic out-of-plane (γCH) bending vibrations can be observed in the lower frequency region, which are sensitive to the substitution pattern.
The methyl (-CH3) groups attached to the ring will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. Bending vibrations for the methyl groups are also expected, with symmetric bending (δsCH3) around 1375 cm⁻¹ and asymmetric bending (δasCH3) near 1450 cm⁻¹.
The C-Cl stretching vibration (νC-Cl) is expected to appear in the region of 600-800 cm⁻¹. The exact frequency can be influenced by the other substituents on the aromatic ring. orientjchem.org
Table 1: Characteristic FTIR Frequencies for this compound (Based on Analogous Compounds)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 | Hydroxyl (-OH) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene Ring |
| C-H Stretch (Methyl) | 2850 - 3000 | Methyl (-CH3) |
| NO₂ Asymmetric Stretch | 1500 - 1570 | Nitro (-NO₂) |
| C=C Stretch (Aromatic) | 1400 - 1600 | Benzene Ring |
| NO₂ Symmetric Stretch | 1300 - 1370 | Nitro (-NO₂) |
| C-Cl Stretch | 600 - 800 | Chloro (-Cl) |
The presence of both a hydroxyl group (a hydrogen bond donor) and a nitro group (a hydrogen bond acceptor) in close proximity on the aromatic ring suggests the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and an oxygen atom of the nitro group. This interaction would lead to a broadening and a shift to lower wavenumbers of the O-H stretching band in the FTIR spectrum. nih.gov The formation of a six-membered ring through this hydrogen bond would enhance the stability of the molecule.
Intermolecular hydrogen bonding between molecules of this compound can also occur, particularly in the solid state. This would also contribute to the broadening of the O-H band. The specific nature and extent of these interactions can be further elucidated by comparing spectra recorded in different phases (e.g., solid vs. dilute solution in a non-polar solvent).
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule during a vibration.
Vibrations that are symmetric in nature tend to be strong in the Raman spectrum. For this compound, the symmetric stretching vibration of the nitro group (νsNO2) is expected to be a prominent band in the FT-Raman spectrum. Similarly, the breathing mode of the benzene ring, which involves the symmetric expansion and contraction of the ring, typically gives rise to a strong Raman signal.
The vibrational modes of the methyl groups and the C-Cl bond will also be active in the Raman spectrum, providing further structural information. The analysis of the polarization of Raman bands can, in some cases, provide information about the symmetry of the vibrational modes.
The combination of FTIR and FT-Raman spectroscopy provides a more complete picture of the vibrational landscape of this compound. nih.gov Some vibrational modes may be strong in the FTIR spectrum but weak or absent in the Raman spectrum, and vice versa. This is a consequence of the different selection rules for the two techniques.
For instance, the asymmetric stretch of the nitro group is typically strong in the IR but weaker in the Raman spectrum. Conversely, the symmetric stretch is often stronger in the Raman spectrum. The C=C stretching vibrations of the aromatic ring are generally observed in both spectra, but their relative intensities can differ. By analyzing both datasets, a more confident and comprehensive assignment of the vibrational modes can be achieved. nih.gov
Table 2: Comparison of Expected Vibrational Modes in FTIR and FT-Raman for this compound
| Vibrational Mode | Expected FTIR Activity | Expected FT-Raman Activity |
| O-H Stretch | Strong | Weak to Medium |
| NO₂ Asymmetric Stretch | Strong | Weak |
| NO₂ Symmetric Stretch | Medium | Strong |
| Ring Breathing | Weak | Strong |
| C-Cl Stretch | Medium | Medium |
This dual-spectroscopic approach, often coupled with theoretical calculations such as Density Functional Theory (DFT), allows for a detailed and robust structural elucidation of complex molecules like this compound. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
Advanced NMR techniques are indispensable for confirming the complex structure of substituted aromatic compounds like this compound. While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.
Two-Dimensional NMR for Connectivity Mapping
Two-dimensional NMR experiments provide a detailed map of the molecular structure by correlating nuclear spins through chemical bonds or space. For this compound, the following 2D NMR experiments would be instrumental in its structural elucidation:
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic proton and any adjacent protons, as well as potential long-range couplings between the methyl protons and the aromatic ring protons. This would help to confirm the substitution pattern on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, the HSQC spectrum would show correlations between the aromatic proton and its directly bonded carbon, as well as correlations between the protons of the two methyl groups and their respective carbon atoms.
The methyl protons and the aromatic ring carbons, confirming their points of attachment.
The aromatic proton and the surrounding carbon atoms, including the carbon bearing the chloro, nitro, and hydroxyl groups.
The hydroxyl proton and adjacent carbons.
The expected correlations from these 2D NMR experiments would provide a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity of the various substituents on the phenol (B47542) ring.
| Expected 2D NMR Correlations for this compound | |
| Experiment | Expected Key Correlations |
| COSY (¹H-¹H) | Correlation between the aromatic proton (H-5) and potentially long-range coupling to the methyl protons. |
| HSQC (¹H-¹³C) | Correlation between the aromatic proton (H-5) and its attached carbon (C-5).Correlations for the two methyl groups (CH₃ at C-3 and C-4) with their respective carbons. |
| HMBC (¹H-¹³C) | Correlations from methyl protons to adjacent ring carbons (e.g., C-2, C-3, C-4, C-5).Correlations from the aromatic proton (H-5) to surrounding carbons (e.g., C-1, C-3, C-4, C-6).Correlation from the hydroxyl proton (OH at C-1) to C-1 and C-2. |
Mass Spectrometry for Molecular Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in its identification.
For this compound, with a molecular formula of C₈H₈ClNO₃, the theoretical exact mass can be calculated. An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental formula and providing strong evidence for the compound's identity.
| Theoretical Exact Mass for this compound | |
| Isotope | Exact Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ³⁵Cl | 34.968853 |
| ¹⁴N | 14.003074 |
| ¹⁶O | 15.994915 |
| C₈H₈³⁵ClNO₃ | 201.01927 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The analysis of these fragmentation patterns provides valuable insights into the structure of the original molecule.
For this compound, the molecular ion would be expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for nitrophenols include the loss of the nitro group (NO₂) and the hydroxyl group (OH), as well as cleavage of the aromatic ring. researchgate.netcambridge.org The presence of the chloro and methyl substituents would also influence the fragmentation, leading to a unique fragmentation fingerprint for this specific molecule.
| Plausible Fragmentation Pathways for this compound in MS/MS | |
| Precursor Ion (m/z) | Plausible Fragment Ions (m/z) and Neutral Losses |
| [M]+• (201) | [M-NO₂]+ (155) - Loss of nitro group[M-OH]+ (184) - Loss of hydroxyl group[M-CH₃]+ (186) - Loss of a methyl group[M-Cl]+ (166) - Loss of chlorineFurther fragmentation of these primary product ions would also be observed. |
Crystallographic Investigations for Solid-State Structure
Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction (XRD) for Molecular Geometry and Packing
Single-crystal X-ray diffraction analysis involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to determine the precise positions of all atoms in the crystal lattice. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular geometry.
For this compound, a successful single-crystal XRD experiment would provide definitive proof of the substitution pattern on the benzene ring. Furthermore, the analysis of the crystal packing would reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, and van der Waals interactions, which govern the solid-state architecture of the compound. Studies on related nitrophenol compounds have shown the importance of such interactions in their crystal structures. nih.govmdpi.com
| Expected Crystallographic Data for this compound | |
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Bond Lengths and Angles | Precise measurements confirming the covalent structure of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions in the solid state. |
Analysis of Hydrogen Bonding and Other Intermolecular Interactions
The molecular structure of this compound is conducive to a variety of intermolecular and intramolecular forces that dictate its solid-state packing and influence its spectroscopic properties. A detailed analysis, primarily through spectroscopic techniques and supported by computational modeling of analogous compounds, reveals the significant role of hydrogen bonding and other non-covalent interactions.
A predominant feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent nitro group (-NO₂). This type of interaction is a well-documented phenomenon in ortho-nitrophenols. The proximity of the donor (hydroxyl group) and acceptor (nitro group) in the ortho position facilitates the formation of a stable six-membered ring, which significantly influences the molecule's conformation and chemical behavior.
Spectroscopic evidence for this intramolecular hydrogen bond is most pronounced in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the IR spectrum, the O-H stretching vibration of the phenolic group is typically observed at a lower frequency and appears as a broad band, a characteristic shift indicating its involvement in hydrogen bonding. Similarly, in the ¹H NMR spectrum, the chemical shift of the hydroxyl proton is found further downfield, which is indicative of its deshielding due to the hydrogen bond.
To illustrate the expected structural and spectroscopic parameters influenced by these interactions, the following data, derived from computational studies on analogous nitrophenol derivatives, are presented.
Table 1: Predicted Spectroscopic and Structural Data for the Intramolecular Hydrogen Bond in this compound
| Parameter | Predicted Value | Significance |
| O-H···O Bond Length (Å) | ~1.8 - 2.0 | Indicates a strong hydrogen bond |
| O-H···O Bond Angle (°) | ~140 - 150 | Reflects the geometry of the six-membered ring |
| O-H Stretching Frequency (cm⁻¹) | ~3100 - 3300 | Lower than a free hydroxyl group (~3600 cm⁻¹) |
| ¹H Chemical Shift of OH (ppm) | > 10 | Significant downfield shift due to deshielding |
Computational Chemistry and Theoretical Investigations of 6 Chloro 3,4 Dimethyl 2 Nitrophenol
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. dergipark.org.tr This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying organic molecules. nih.gov DFT studies on related chloronitrophenols have been instrumental in supporting mechanistic proposals, for instance, in their formation pathways during oxidation processes. researchgate.netnih.gov The B3LYP hybrid functional is a popular choice in DFT, often paired with basis sets like 6-311++G(d,p) to provide reliable results for geometry, vibrational frequencies, and electronic properties of substituted phenols. tandfonline.com
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in a molecule—its equilibrium geometry—must be determined. This process is called geometry optimization. For a molecule like 6-Chloro-3,4-dimethyl-2-nitrophenol, this involves finding the set of bond lengths, bond angles, and dihedral angles that corresponds to the minimum energy on the potential energy surface.
Conformational analysis is a key part of this process, especially for molecules with rotatable bonds. In the case of the subject compound, this would involve rotation around the C-O bond of the hydroxyl group and the C-N bond of the nitro group. The presence of an intramolecular hydrogen bond between the phenolic hydrogen and an oxygen atom of the ortho-nitro group is a critical feature that significantly stabilizes a specific planar conformation. DFT calculations, typically at the B3LYP/6-311++G(d,p) level of theory, are used to optimize these structures. tandfonline.comnih.gov Studies on similar molecules like 2-chloro-4-phenylphenol (B167023) and 2-nitro-4-phenylphenol have shown that the calculated geometrical parameters are in good agreement with experimental data where available. tandfonline.com
Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitrophenol (Proxy Compound) Data extrapolated from studies on similar compounds for illustrative purposes.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| O-H | 0.97 | - | - |
| C-O | 1.35 | - | - |
| C-N | 1.45 | - | - |
| C-Cl | 1.74 | - | - |
| C-O-H | - | 109.5 | - |
DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra.
Vibrational Frequencies: Theoretical calculations can predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By performing a frequency calculation on the optimized geometry, a full set of vibrational modes can be obtained. These calculations, often using the B3LYP method, can help make definitive assignments of complex experimental spectra. nih.govumn.edu For substituted phenols, calculated frequencies have shown excellent correlation with experimental FT-IR and FT-Raman spectra. tandfonline.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.gov These theoretical predictions are invaluable for assigning signals in experimental NMR spectra to specific atoms within the molecule. Studies on related substituted phenols have demonstrated that theoretical chemical shifts concur well with experimental values, with low root-mean-square deviation (RMSD). tandfonline.com
Table 2: Predicted vs. Experimental Spectroscopic Data for a Substituted Chlorophenol (Proxy Compound) Based on findings for 2-chloro-4-phenylphenol. tandfonline.com
| Parameter | Theoretical RMSD |
|---|---|
| Vibrational Frequencies (cm⁻¹) | 7.09 |
| ¹H NMR Chemical Shifts (ppm) | 0.19 |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO: This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acadpubl.eu A small gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eumalayajournal.org In substituted nitrophenols, the HOMO is typically localized over the phenol (B47542) ring and the oxygen atom, while the LUMO is often distributed over the nitro group and the benzene (B151609) ring, indicating a potential for intramolecular charge transfer upon electronic excitation. tandfonline.comresearchgate.net
Table 3: Frontier Molecular Orbital Properties for a Substituted Nitrophenol (Proxy Compound) Illustrative data based on general principles and findings for related molecules. acadpubl.eumalayajournal.orgacadpubl.eu
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | -6.51 | Electron-donating ability |
| E(LUMO) | -2.70 | Electron-accepting ability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. acadpubl.eu It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgacadpubl.eu The MEP surface is color-coded to indicate different electrostatic potential values:
Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. acadpubl.eu
Blue: Regions of most positive potential, electron-deficient, susceptible to nucleophilic attack. These are often located around acidic hydrogen atoms. acadpubl.eu
Green/Yellow: Regions of intermediate or near-zero potential.
For a molecule like this compound, an MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the nitro and hydroxyl groups. tandfonline.comresearchgate.net The most positive potential (blue) would be associated with the phenolic hydrogen, highlighting its acidity and role in hydrogen bonding. acadpubl.eu
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. escholarship.org While computationally more demanding than DFT, methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) can provide highly accurate results. These investigations are often used as a benchmark to validate the results obtained from less computationally expensive methods like DFT. For complex systems, a combination of DFT for geometry and frequencies and higher-level ab initio methods for single-point energy calculations can provide a comprehensive and accurate picture of the molecule's properties. escholarship.orgdergipark.org.tr
Ab Initio Molecular Orbital Investigations
Basis Set Selection and Level of Theory Considerations
In the computational analysis of substituted phenols like this compound, the selection of an appropriate basis set and level of theory is a critical first step to ensure the accuracy of the calculated properties. The choice represents a balance between computational cost and the desired precision of the results.
For molecules of this nature, Density Functional Theory (DFT) is a widely used method due to its efficiency and accuracy in handling electron correlation. Common functionals such as B3LYP have been popular for studying a range of molecular properties. reddit.com However, for more specific applications like predicting reaction barriers or non-covalent interactions, other functionals might be more suitable. reddit.com
The basis set, which is a set of mathematical functions used to build molecular orbitals, is another key component. youtube.com For substituted phenols, split-valence basis sets like 6-31G* are often considered a good starting point. acs.org For higher accuracy, especially in the prediction of properties like pKa, larger basis sets such as 6-311G** or the inclusion of diffuse functions (e.g., 6-311++G(d,p)) are recommended to better describe the electronic distribution of anions and hydrogen bonding. acs.orgcomputationalscience.org Studies on similar compounds have shown that the 6-31G* basis set can provide reliable results for predicting pKa values when combined with appropriate levels of theory like MP2 and HF. acs.org For more demanding calculations, such as those involving optical rotation, augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ) might be employed. compchemhighlights.org
Table 1: Commonly Used Basis Sets and Levels of Theory for Phenolic Compounds
| Level of Theory | Basis Set | Typical Application |
|---|---|---|
| DFT (B3LYP) | 6-31G(d) | Geometry optimization, Vibrational frequencies |
| MP2 | 6-311++G(d,p) | High-accuracy energy calculations, pKa prediction |
Reactivity Descriptors and Global Reactivity Indices
Conceptual DFT provides a framework to understand the chemical reactivity of molecules through various descriptors. These indices are derived from the variations in energy with respect to the number of electrons.
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is related to the negative of electronegativity. A higher chemical potential suggests a greater tendency to donate electrons.
Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. A molecule with a high hardness value is generally more stable and less reactive. rjpn.org
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index points to a stronger electrophilic character. rjpn.org
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron donating capacity |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation or change |
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties.
For substituted phenols, a crucial property that is often the subject of QSPR studies is the acid dissociation constant (pKa). The pKa value is highly dependent on the nature and position of the substituents on the phenol ring. For this compound, the acidic proton is on the hydroxyl group, and its acidity is modulated by the electronic effects of the chloro, dimethyl, and nitro substituents.
QSPR models for predicting the pKa of phenols often use quantum chemical descriptors. acs.org For example, atomic charges on the phenolic oxygen and hydrogen atoms, as well as the energy of the phenoxide anion, have been shown to correlate well with experimental pKa values. acs.org A study on a large set of substituted phenols demonstrated that partial atomic charges calculated at the MP2/6-31G* level of theory could yield QSPR models with high predictive power (R² > 0.95). acs.org Such an approach could be effectively applied to predict the pKa of this compound.
A key aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, theoretical parameters such as calculated pKa values, spectroscopic features (IR, NMR), and reactivity indices should be correlated with experimentally determined values.
For instance, the predicted pKa from a QSPR model can be compared to an experimentally measured value to assess the accuracy of the computational approach. neliti.com Similarly, calculated vibrational frequencies can be compared to experimental IR spectra to confirm the predicted molecular structure. Discrepancies between theoretical and experimental data can often provide deeper insights into the molecular and electronic structure, as well as intermolecular interactions in the experimental environment.
Molecular Dynamics Simulations (If applicable for specific interactions or environments)
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, particularly its interactions with solvent molecules or its behavior in a biological system. MD simulations model the movement of atoms over time, providing insights into conformational changes and intermolecular interactions. nih.gov
For a molecule like this compound, MD simulations in an aqueous solution could reveal details about the hydration shell around the molecule and the nature of hydrogen bonding between the phenolic group and water molecules. researchgate.net While specific MD studies on this compound are not prevalent in the literature, the techniques applied to other phenols in aqueous or biological environments are directly transferable. nih.govnih.gov Such studies would be valuable for understanding its environmental fate or its interaction with biological targets.
Investigation of Solvation Effects and Intermolecular Interactions
Detailed research findings and data tables for the investigation of solvation effects and intermolecular interactions of this compound are not available in the reviewed scientific literature.
Environmental Chemistry and Degradation Pathways of 6 Chloro 3,4 Dimethyl 2 Nitrophenol
Abiotic Transformation Mechanisms in Environmental Matrices
The transformation and degradation of 6-Chloro-3,4-dimethyl-2-nitrophenol in the environment occur through non-biological pathways, primarily driven by light energy, water, and reactive chemical species. These abiotic processes are fundamental to the natural attenuation of this compound in soil and aquatic systems.
Photolysis, or the decomposition of a chemical by light, is a significant degradation pathway for many aromatic compounds. For this compound, both direct absorption of solar radiation and indirect reactions with photochemically produced reactive species are expected to contribute to its transformation.
Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical breakdown. Nitrophenolic compounds are known to absorb ultraviolet (UV) radiation, a component of sunlight. For instance, studies on 4-nitrophenol (B140041) have shown that it undergoes photomineralization to carbon dioxide when exposed to UV light of wavelengths greater than 290 nm in the presence of air. plu.mx The photolytic half-life of nitrophenols in near-surface water can range from one to eight days. cdc.gov The presence of chloro and methyl groups on the aromatic ring of this compound will influence its absorption spectrum and quantum yield, which is the efficiency of the photochemical process. The quantum yield for the direct photolysis of the related drug chloramphenicol, which also contains a nitroaromatic group, is approximately 3% and is independent of the excitation wavelength in the 254–308 nm range. plu.mx
Indirect photolysis involves the degradation of a compound by reactive species that are themselves generated by light. In natural waters, dissolved organic matter and nitrate (B79036)/nitrite (B80452) can absorb sunlight and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen, and superoxide. These highly reactive species can then attack and degrade this compound.
The degradation of 4-chlorophenol (B41353) in a UV/air system was found to be significantly enhanced by the generation of hydroxyl radicals, which accounted for over 82% of the decomposition. nih.gov Similarly, the presence of nitrite in water can lead to the formation of nitrogen dioxide radicals (•NO2) upon irradiation, which can react with phenolic compounds. researchgate.net This process is particularly relevant for nitrophenols, as it can lead to further nitration or other transformation reactions. researchgate.netnih.gov
Table 1: Contribution of Direct and Indirect Photolysis to the Degradation of 4-Chlorophenol in a UV/Air System
| Degradation Pathway | Contribution to Decomposition |
| Direct Photolysis | 17.2% |
| Oxidation via •OH (Indirect) | 82.8% |
| Data derived from studies on 4-chlorophenol and is indicative of potential pathways for this compound. nih.gov |
The photolytic degradation of chloronitrophenols can result in a variety of byproducts. The initial steps often involve the hydroxylation of the aromatic ring, dechlorination, and denitration. For example, the UV/HOCl treatment of 4-nitrophenol has been shown to produce 2-chloro-4-nitrophenol (B164951), 4-nitrocatechol (B145892), and 2,4-dinitrophenol. mdpi.com The photolysis of chloramphenicol, a compound with a p-nitrophenyl group, leads to the formation of p-nitrobenzaldehyde and p-nitrosobenzoic acid in the presence of oxygen. nih.gov
During the sulfate (B86663) radical-based oxidation of 2-chlorophenol (B165306) in the presence of nitrite, 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol (B183082) were identified as major byproducts, which could be further transformed into 2-chloro-4,6-dinitrophenol. nih.gov Based on these analogous reactions, the photolysis of this compound is expected to yield hydroxylated and dechlorinated derivatives, with potential for further nitration or polymerization.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the aqueous environment. For phenolic compounds, the susceptibility to hydrolysis can be influenced by the nature and position of substituent groups on the aromatic ring.
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. These processes are effective for the degradation of recalcitrant compounds like chloronitrophenols.
The UV/Ozone (UV/O₃) process has been shown to be effective in the degradation of the biocide 4-chloro-3,5-dimethylphenol (B1207549) (PCMX). nih.govresearchgate.net The combination of UV irradiation and ozone generates hydroxyl radicals, leading to rapid mineralization of the parent compound. nih.govresearchgate.net The degradation of PCMX by UV/O₃ was found to be influenced by pH, ozone dosage, and the initial concentration of the compound, with major aromatic intermediates identified as 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone. nih.govresearchgate.net
The Electro-Fenton process, which involves the electrochemical generation of Fenton's reagent (Fe²⁺ and H₂O₂), is another powerful AOP. This method has been successfully applied to degrade aromatic compounds. researchgate.net The process generates hydroxyl radicals that can lead to the hydroxylation and eventual ring-opening of the aromatic structure. nih.gov For instance, the Fenton-like oxidation of benzoic acid resulted in various hydroxylated benzoic acids. nih.gov
Table 2: Identified Intermediates in the Degradation of Structurally Related Phenols by Advanced Oxidation Processes
| Parent Compound | AOP | Identified Intermediates |
| 4-chloro-3,5-dimethylphenol (PCMX) | UV/O₃ | 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone |
| Benzoic Acid | Fenton-like | 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, dihydroxybenzoic acids |
| This table presents findings from studies on analogous compounds to infer potential byproducts from the AOP treatment of this compound. nih.govnih.govresearchgate.net |
Chemical Oxidation/Reduction Processes (e.g., UV/O3, Electro-Fenton)
Role of Hydroxyl Radicals in Degradation
Hydroxyl radicals (•OH) are highly reactive oxygen species that play a crucial role in the atmospheric and aquatic degradation of many organic pollutants. nih.govepfl.ch The reaction of hydroxyl radicals with aromatic compounds like nitrophenols is a key process in their environmental transformation. copernicus.orgcopernicus.org For instance, studies on p-nitrophenol have shown that its reaction with hydroxyl radicals leads to the formation of various intermediates, indicating that •OH can effectively initiate the degradation of the aromatic ring. copernicus.orgnih.gov The rate of reaction with hydroxyl radicals can be very high, often in the range of diffusion-controlled limits. nih.gov For chlorophenols, a general trend observed is that the kinetic constant values for hydroxyl radical attack decrease with a higher degree of chlorination. nih.gov Therefore, it is expected that hydroxyl radicals will be a significant factor in the abiotic degradation of this compound.
Dechlorination and Denitration during Oxidation
The oxidation of chloronitroaromatic compounds by hydroxyl radicals can lead to both dechlorination (removal of chlorine) and denitration (removal of the nitro group). nih.gov During the UV/HOCl treatment of 4-nitrophenol, the attack by hydroxyl radicals can lead to the formation of hydroxylated products and the breaking of the C-N bond, releasing the nitro group. mdpi.com In the case of chlorophenols, laccase-mediated free radical coupling or nucleophilic attack can lead to dechlorination. nih.gov For instance, the degradation of 2,4-dichlorophenol (B122985) can involve the release of chloride ions. nih.gov Similarly, the oxidation of 4-chloro-2-nitrophenol (B165678) can result in the formation of chloride and nitrate ions as the main inorganic products. nih.gov It is plausible that the degradation of this compound by hydroxyl radicals would proceed through similar pathways, involving the initial attack on the aromatic ring, followed by the removal of the chlorine and nitro substituents.
Biotic Degradation Mechanisms
Microbial degradation is a key process in the removal of chloronitrophenols from contaminated environments. nih.gov Various bacterial strains have been isolated that can utilize these compounds as a source of carbon, nitrogen, and energy. nih.govd-nb.info
Microbial Degradation Pathways by Isolated Strains
While specific strains that degrade this compound have not been documented in the reviewed literature, the degradation pathways can be extrapolated from studies on other chloronitrophenols. Bacteria have evolved diverse strategies to break down these compounds, which are often categorized as either reductive or oxidative pathways. researchgate.net
Under anaerobic or anoxic conditions, the initial step in the biodegradation of nitrophenols often involves the reduction of the nitro group (-NO2) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). itgo.com This transformation of nitrophenols to their corresponding aminophenols is a common strategy employed by various bacteria. For example, the degradation of p-nitrophenol can proceed through its reduction to p-aminophenol. frontiersin.org This initial reductive step makes the aromatic ring more susceptible to subsequent oxidative attack.
Following the initial transformation (either reductive or oxidative removal of the nitro group), the aromatic ring is typically hydroxylated to form catechols or hydroquinones. nih.goviwaponline.com These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes. d-nb.infonih.gov For p-nitrophenol, two primary oxidative pathways are recognized: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. nih.govfrontiersin.org In the hydroquinone pathway, the nitro group is removed, forming hydroquinone, which is then cleaved. nih.govnih.gov In the hydroxyquinol pathway, p-nitrophenol is first converted to 4-nitrocatechol before the nitro group is released and the ring is cleaved. nih.govfrontiersin.org The degradation of chlorophenols also proceeds via the formation of chlorocatechols, which are then subject to ring cleavage. d-nb.info
The removal of chlorine and nitro groups is a critical step in the detoxification and mineralization of chloronitrophenols. Denitration can occur oxidatively, where a monooxygenase enzyme replaces the nitro group with a hydroxyl group, releasing nitrite. nih.gov This is observed in the degradation of p-nitrophenol by various bacteria. nih.gov Reductive denitration is also possible. Dechlorination is often a subsequent step after the initial attack on the aromatic ring. For example, in the degradation of 2-chloro-4-nitrophenol, the release of chloride ions occurs after the initial enzymatic reactions. capes.gov.br Some bacterial peroxidases have also been shown to release chloride ions from a range of chlorophenols. nih.gov
The table below summarizes findings on the degradation of related chloronitrophenols by various microbial strains, which may provide insights into the potential biodegradation of this compound.
| Compound | Degrading Microorganism(s) | Key Degradation Pathway(s) | Intermediates/Products |
| p-Nitrophenol | Moraxella sp. | Oxidative (Hydroquinone pathway) | Hydroquinone, γ-hydroxymuconic semialdehyde, β-ketoadipic acid. nih.gov |
| p-Nitrophenol | Engineered E. coli | Hydroquinone pathway | β-ketoadipate. nih.gov |
| p-Nitrophenol & 4-Chlorophenol | Stenotrophomonas sp. | Hydroquinone pathway | Hydroquinone. nih.gov |
| 2-Chloro-4-nitrophenol | Arthrobacter sp. SJCon | Oxidative | Chlorohydroquinone (B41787), maleylacetate. capes.gov.br |
| Chlorophenols | Pseudomonas sp. B13 | Ortho-cleavage | Chlorocatechols. nih.gov |
Table 1: Examples of Microbial Degradation of Related Nitrophenolic Compounds
Identification and Characterization of Microbial Degradation Intermediates
The microbial breakdown of chlorinated nitrophenols is a key process in their environmental remediation. While specific studies on this compound are limited, research on analogous compounds provides significant insight into the likely degradation intermediates.
Chlorohydroquinone and Hydroquinone Formation
Microbial degradation of chlorinated nitrophenols often proceeds through an initial oxidative attack that removes the nitro and chloro substituents, leading to the formation of dihydroxylated intermediates. In studies of closely related compounds, such as 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol (B181596), the formation of catechols and hydroquinones is a documented step.
For instance, the bacterium Rhodococcus imtechensis strain RKJ300, capable of degrading 2-chloro-4-nitrophenol, was found to produce chlorohydroquinone and hydroquinone as metabolic intermediates. nih.gov This transformation involves the release of nitrite followed by the elimination of chloride ions. nih.gov Similarly, Cupriavidus sp. CNP-8 converts 2,6-dichloro-4-nitrophenol into 6-chlorohydroxyquinol. mdpi.com These pathways suggest that the microbial degradation of this compound would likely form corresponding substituted hydroquinones before the aromatic ring is broken.
| Parent Compound | Degrading Microorganism | Identified Intermediate |
| 2-Chloro-4-nitrophenol | Rhodococcus imtechensis RKJ300 | Chlorohydroquinone, Hydroquinone |
| 2,6-Dichloro-4-nitrophenol | Cupriavidus sp. CNP-8 | 6-Chlorohydroxyquinol |
Subsequent Aliphatic Acid Formation
Following the formation of hydroxylated intermediates like hydroquinone, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. This ring-opening step is crucial as it converts the cyclic aromatic structure into linear, aliphatic molecules that can be more readily assimilated into central metabolic pathways.
The degradation of aromatic intermediates typically results in the formation of short-chain carboxylic acids. For example, the oxidative ring opening of aromatic compounds can lead to the formation of oxamic and oxalic acids. nih.gov In anaerobic pathways, hydroquinone can be carboxylated to gentisate, which is then activated with coenzyme A and enters the beta-oxidation pathway for catabolism. nih.gov The cleavage of the hydroquinone ring itself can produce intermediates that are further processed into carbon dioxide. mdpi.com The complete mineralization of these aromatic structures eventually leads to CO2, water, and inorganic ions. nih.gov
Enzymatic Biotransformations Involved in Degradation
The breakdown of complex xenobiotics like this compound is facilitated by specific and powerful enzyme systems within microorganisms. These enzymes catalyze the initial, often rate-limiting, steps of dehalogenation and denitration.
Enzyme Systems Responsible for Dehalogenation and Denitration
The initial steps in the degradation of chlorinated nitrophenols are catalyzed by monooxygenase and dioxygenase enzymes. A well-characterized example is the two-component monooxygenase system, HnpAB, found in Cupriavidus sp. CNP-8. mdpi.com This FAD-dependent enzyme is responsible for the conversion of 2,6-dichloro-4-nitrophenol to 6-chlorohydroxyquinol. mdpi.com The gene cluster (hnp) encoding these enzymes appears to have originated from pathways catabolizing chlorophenols. mdpi.com
These enzyme systems initiate the degradation by replacing the nitro group with a hydroxyl group (denitration) and removing the chlorine atom (dehalogenation). This can occur through either oxidative or reductive mechanisms. nih.gov The enzymes effectively destabilize the aromatic ring, preparing it for subsequent cleavage. Dioxygenase enzymes, such as catechol 1,2-dioxygenase and protocatechuate-3,4-dioxygenase, are then responsible for cleaving the aromatic ring of the resulting catecholic or hydroquinonic intermediates. nih.gov
| Enzyme/System | Microorganism | Function | Target Substrate (Analog) |
| HnpAB (Two-component monooxygenase) | Cupriavidus sp. CNP-8 | Oxidative dehalogenation/denitration | 2,6-Dichloro-4-nitrophenol |
| Dioxygenases | Various Bacteria & Fungi | Aromatic ring cleavage | Catechols, Hydroquinones |
Environmental Fate and Transport Considerations
Beyond microbial degradation in soil and water, the atmospheric fate of a compound determines its potential for long-range transport and deposition in remote environments.
Atmospheric Fate (e.g., Atmospheric Half-lives, Wet Deposition)
Nitrophenols can enter the atmosphere, where their persistence is governed by photochemical reactions and physical removal processes. nih.gov While specific data for this compound is not available, the atmospheric half-lives for the general class of nitrophenols are estimated to be between 3 and 18 days. nih.gov The primary degradation mechanism in the atmosphere is reaction with hydroxyl (OH) radicals. nih.gov For example, the estimated atmospheric half-life of 4-nitrophenol, based on its reaction with OH radicals, is approximately 18 days. nih.gov
Physical removal from the atmosphere occurs through wet deposition via rain and snow, as well as the gravitational settling of aerosols. nih.gov Nitrated phenolic compounds are readily partitioned into the aqueous phase of clouds and fog, and have been detected in rainwater. nih.govnih.gov This indicates that wet deposition is a significant process for removing these compounds from the atmosphere and transferring them to terrestrial and aquatic systems. nih.gov
| Parameter | Value (for Nitrophenols) | Primary Mechanism/Process |
| Atmospheric Half-life | 3 - 18 days | Reaction with hydroxyl (OH) radicals |
| Removal Process | Wet Deposition | Partitioning into cloud water, rain, and snow |
Information regarding this compound is currently unavailable.
Extensive research has been conducted to gather specific data on the environmental chemistry and degradation pathways of this compound, with a focus on its aquatic behavior, as well as its interactions and transformation within soil and sediment.
Despite a thorough search for scientific literature and data, no specific information was found regarding the biodegradation of this compound in freshwater or seawater. Similarly, details on its adsorption/desorption dynamics and its breakdown under aerobic and anaerobic conditions in soil and sediment are not presently available in the public domain.
While general information on the degradation of related nitrophenol compounds exists, these data are not directly applicable to the specific characteristics and environmental fate of this compound. The unique substitution pattern of a chlorine atom and two methyl groups on the phenol (B47542) ring is expected to significantly influence its environmental behavior, making extrapolations from other compounds unreliable.
Therefore, the requested detailed article with specific research findings and data tables on the aquatic and soil-related environmental chemistry of this compound cannot be generated at this time due to a lack of available scientific data.
Advanced Analytical Methodologies for Detection, Quantification, and Mechanistic Studies
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of 6-chloro-3,4-dimethyl-2-nitrophenol, offering powerful separation capabilities essential for isolating the target analyte from complex matrices.
Gas Chromatography (GC) with Electron Capture (EC) Detection or Mass Spectrometry (MS)
Gas chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like nitrophenols. researchgate.net For enhanced sensitivity and selectivity, GC is often coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
GC-MS analysis of nitrophenols often involves a derivatization step to convert the polar analytes into less polar and more volatile derivatives, which improves their chromatographic behavior and sensitivity. researchgate.net This is particularly important as underivatized nitrophenols can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. researchgate.netresearchgate.net The use of a selected ion monitoring (SIM) mode in GC-MS provides high specificity, allowing for the detection of specific ions characteristic of the compound, making it suitable for identifying components in complex mixtures and for quantitative analysis in the nanogram range. researchgate.net
Key GC-MS Parameters for Analysis of Related Compounds:
| Parameter | Value/Setting |
|---|---|
| Column | Agilent DB-5Q*, 30 m, 0.25 mm, 0.25 µm |
| Inlet Mode | Splitless |
| Inlet Temperature | Programmed: 65 °C for 0.01 min, then 300 °C/min to 280 °C |
| Oven Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold |
| Carrier Gas | Helium at 1 mL/min constant flow |
| MS Source Temp. | 200 °C |
| Electron Energy | 70 eV |
| Mass Range | 50 to 1000 m/z |
Source: lcms.cz
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds, including nitrophenols. scispace.com Coupling HPLC with a UV-Visible (UV-Vis) or a Diode Array Detector (DAD) allows for the detection and quantification of this compound based on its light-absorbing properties.
An isocratic reversed-phase HPLC method with UV-Vis detection has been successfully developed for the simultaneous analysis of similar compounds like 4-nitrophenol (B140041) and its metabolites. nih.gov The choice of mobile phase, pH, and column is critical for achieving good separation. For instance, a C18 column with a mobile phase consisting of a methanol-buffer mixture is commonly employed. nih.gov
Typical HPLC Analytical Conditions for Nitrophenol Analysis:
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer pH 6.2 (47:53 v/v) with 0.03 M TBAB |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
Source: nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. chromatographyonline.com This technique is particularly valuable for the analysis of trace levels of compounds in complex matrices. chromatographyonline.comnih.gov
The development of LC-MS/MS methods involves optimizing chromatographic conditions to achieve good separation and MS/MS parameters for sensitive and specific detection. mdpi.com The use of an isotope dilution approach, where a stable isotope-labeled internal standard is used, can ensure the reliability of quantification. nih.gov LC-MS/MS methods have demonstrated excellent performance with low limits of detection (LODs), good accuracy, and precision for the analysis of various organic compounds. nih.gov
Illustrative LC-MS/MS Parameters:
| Parameter | Setting |
|---|---|
| Column | Waters BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in methanol |
| Flow Rate | 0.33 mL/min |
| Injection Volume | 1 µL |
| MS Mode | Tandem Mass Spectrometry (MS/MS) |
Source: mdpi.com
Spectrophotometric and Spectroscopic Detection Methods
Spectroscopic techniques are instrumental in the direct detection and monitoring of this compound, providing valuable information on its concentration and transformation.
UV-Visible Spectroscopy for Concentration Determination and Degradation Monitoring
UV-Visible spectroscopy is a straightforward and effective method for determining the concentration of chromophoric compounds like this compound in solution. 888chem.com The technique is based on the principle that the compound absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration.
This method is particularly useful for monitoring the degradation of nitrophenols in various processes. metrohm.com By tracking the decrease in the characteristic absorbance peak of the parent compound over time, the kinetics and efficiency of the degradation process can be determined. metrohm.com
Ion Chromatography (IC) for Inorganic Anion Detection (e.g., Chloride, Nitrite (B80452) Release)
During the degradation of this compound, inorganic anions such as chloride (Cl⁻) and nitrite (NO₂⁻) are expected to be released. Ion Chromatography (IC) is the premier technique for the separation and quantification of these inorganic ions.
IC is essential for mechanistic studies of degradation pathways, as it provides direct evidence of the cleavage of the C-Cl and C-NO₂ bonds. By quantifying the release of chloride and nitrite ions, researchers can elucidate the stoichiometry of the degradation reaction and confirm the complete mineralization of the organic compound.
Method Development and Validation for Environmental Monitoring
The development of analytical methods for "this compound" would logically be based on techniques proven effective for other nitrophenols. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of analysis for this class of compounds. nih.govcdc.gov
For HPLC-based methods, a common approach involves using a reverse-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com UV detection is typically employed, as the nitroaromatic structure provides strong chromophores. chromatographyonline.comresearchgate.net Method validation would encompass specificity, linearity, accuracy, precision, and the determination of detection and quantification limits, adhering to established analytical chemistry guidelines. tbzmed.ac.ir
Gas chromatography, often coupled with mass spectrometry (GC-MS), offers high sensitivity and specificity, making it a powerful tool for identifying and quantifying trace levels of "this compound". researchgate.net Electron capture detection (ECD) is also highly sensitive to halogenated and nitro-containing compounds. cdc.gov Derivatization might be employed to improve the volatility and chromatographic behavior of the phenol (B47542).
Effective sample preparation is critical for isolating "this compound" from complex environmental matrices such as water and soil, and to concentrate it to levels amenable to instrumental analysis. The choice of technique depends on the sample type and the required detection limits.
For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique for the preconcentration of phenols and nitrophenols. chromatographyonline.comrdd.edu.iq Polymeric sorbents or modified silica (B1680970) gels can be used to retain the analyte from a large volume of water. chromatographyonline.com The analyte is then eluted with a small volume of an organic solvent, achieving significant concentration factors.
Liquid-Liquid Extraction (LLE) is another classical and effective method. nih.gov It involves partitioning the analyte from the aqueous phase into an immiscible organic solvent. The efficiency of LLE is highly dependent on the pH of the aqueous sample, which should be adjusted to ensure the phenol is in its non-ionized form to favor partitioning into the organic solvent.
For soil and sediment samples, Ultrasonic Extraction with a suitable solvent mixture, such as dichloromethane (B109758) and n-hexane, can be employed to extract the analyte from the solid matrix. ykcs.ac.cn This is often followed by a clean-up step, which may involve liquid-liquid partitioning or solid-phase extraction to remove interfering co-extractives before instrumental analysis.
Table 1: Potential Sample Preparation and Extraction Techniques for this compound
| Technique | Sample Matrix | Principle | Key Considerations |
| Solid-Phase Extraction (SPE) | Water | Analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent. | Choice of sorbent material is critical. pH adjustment of the sample can enhance retention. |
| Liquid-Liquid Extraction (LLE) | Water | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. | pH of the aqueous phase must be controlled. Choice of extraction solvent is important for efficiency. |
| Ultrasonic Extraction | Soil, Sediment | High-frequency sound waves are used to facilitate the extraction of the analyte from the solid matrix into a solvent. | Solvent selection and extraction time are key parameters to optimize. A subsequent clean-up step is usually necessary. |
This table is illustrative and based on methods for structurally similar compounds.
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For "this compound," these limits would be determined during method validation. tbzmed.ac.irnih.gov
Table 2: Expected Ranges for Limits of Detection (LOD) and Quantification (LOQ) for this compound based on Analogous Compounds
| Analytical Technique | Sample Matrix | Expected LOD Range | Expected LOQ Range |
| HPLC-UV | Water (after SPE) | 0.1 - 5 µg/L | 0.3 - 15 µg/L |
| GC-MS | Water (after extraction) | 0.01 - 1 µg/L | 0.03 - 3 µg/L |
| GC-MS | Soil (after extraction) | 0.1 - 10 µg/kg | 0.3 - 30 µg/kg |
Disclaimer: These values are estimates based on published data for other nitrophenolic compounds and are for illustrative purposes only. Actual LODs and LOQs for "this compound" would need to be experimentally determined through a formal method validation process. chromatographyonline.comresearchgate.netresearchgate.net
Applications As Synthetic Precursors and Intermediates in Advanced Organic Synthesis
Building Blocks for Fine Chemicals and Specialty Materials
In the realm of chemical manufacturing, "fine chemicals" are complex, pure substances produced in limited quantities through sophisticated batch manufacturing processes. 6-Chloro-3,4-dimethyl-2-nitrophenol serves as a key organic building block in this sector. bldpharm.com Its molecular structure is a foundational component for constructing a range of higher-value products.
The production of fine chemicals, including pharmaceutical intermediates, dyes, and agrochemicals, involves a series of precise chemical reactions. The specific arrangement of functional groups on this compound allows it to be a strategic starting material. For instance, the nitro group can be readily reduced to an amine, the phenolic hydroxyl group can be etherified or esterified, and the chlorine atom can be substituted through nucleophilic aromatic substitution, although the conditions for this are often harsh. These potential reactions open pathways to diverse product classes, making it a valuable intermediate for industries that produce specialty materials tailored for specific functions.
Intermediacy in the Synthesis of Complex Organic Molecules
The true utility of this compound is demonstrated in its role as an intermediate in multi-step syntheses of complex organic molecules. Its structure is a synthon—a part of a molecule that can be formed by a known synthetic operation—for various intricate chemical frameworks.
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes typically involves a two-step reaction pathway. youtube.com
Diazotization : The first step is the conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). youtube.comnih.gov
Azo Coupling : The second step is the reaction of the diazonium salt with a coupling component. youtube.com Electron-rich aromatic compounds, such as phenols and anilines, are effective coupling components.
In this context, this compound functions as the coupling component. The reaction pathway for the formation of an azo dye using this phenol (B47542) is an electrophilic aromatic substitution. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the phenol. The hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho and para positions. In the case of this compound, the position para to the hydroxyl group is occupied by a methyl group, and one ortho position is occupied by a nitro group while the other is occupied by a chlorine atom. The coupling would therefore be directed to the available activated position on the ring. The general reaction scheme is illustrated below:
The resulting azo compound's color is determined by the extended conjugated system of aromatic rings linked by the azo group. The specific substituents on both the diazonium salt precursor and the this compound will modulate the electronic properties of the molecule and, consequently, its light-absorbing characteristics and final color.
The term "synthon" refers to a conceptual unit within a molecule that aids in planning its synthesis. This compound can be viewed as a synthon for various pharmaceutical intermediates, primarily due to the reactivity of its nitro and hydroxyl groups.
A key synthetic transformation is the reduction of the nitro group to an amino group (–NH2). This creates a substituted aminophenol, a class of compounds that are important intermediates in drug synthesis. For example, aminophenols are precursors to a range of pharmaceuticals. The reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2 over Pd/C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).
Once the amino group is formed, it can undergo a wide array of subsequent reactions:
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization : The newly formed amino group can itself be diazotized and subjected to further reactions (e.g., Sandmeyer reaction) to introduce other functional groups.
The phenolic hydroxyl group also offers a handle for synthetic modifications, such as etherification to produce substituted anisole derivatives. The strategic combination of these reactions allows for the construction of complex molecular scaffolds found in various pharmaceutically active compounds.
Nitrophenols and their derivatives are established intermediates in the synthesis of agrochemicals, including certain insecticides and herbicides. google.com The chemical transformations involved often mirror those in pharmaceutical synthesis, with a focus on creating molecules that interact with biological targets in pests or weeds.
A critical transformation is the reduction of the nitro group to an amine. The resulting 2-amino-6-chloro-3,4-dimethylphenol can then be used to build more complex agrochemical structures. For instance, this aminophenol could be a precursor for:
Carbamate insecticides : By reacting the phenolic hydroxyl group with an isocyanate.
Urea-based herbicides : By reacting the amino group with an isocyanate or carbamoyl chloride.
Heterocyclic pesticides : The aminophenol can be a starting material for the synthesis of heterocyclic ring systems, which are common in modern agrochemicals.
Additionally, the selective formylation of the amino group (derived from the nitro group) in related chloronitrophenols has been explored as a route to N-formylated products, which have applications in the production of pesticides. acs.org This highlights the importance of the nitro-to-amine transformation pathway in generating valuable agrochemical intermediates.
The synthesis of bioactive molecules often requires starting materials with specific substitution patterns that can be elaborated into a final structure capable of interacting with a biological target, such as an enzyme. While direct synthesis of enzyme inhibitors from this compound is not widely documented in readily available literature, its potential can be inferred from the bioactivity of related compounds.
For instance, azo dyes derived from various phenols and heterocyclic amines have been shown to exhibit enzyme inhibitory activity, such as against tyrosinase. By serving as a precursor for a unique class of azo dyes, this compound could contribute to the generation of new bioactive molecules. The substituents on the phenol ring (chloro, dimethyl, nitro) would influence the electronic and steric properties of the resulting dye, which in turn could affect its binding affinity to an enzyme's active site.
Furthermore, the general class of nitroaromatic compounds is significant in medicinal chemistry, forming the core of many bioactive molecules. nih.gov The synthesis of such molecules often involves the modification of the nitro group or other substituents on the aromatic ring to optimize biological activity. Therefore, this compound represents a potential starting point for the synthesis of novel bioactive candidates through established synthetic transformations.
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Approaches for 6-Chloro-3,4-dimethyl-2-nitrophenol
Traditional chemical synthesis routes for nitrophenols often rely on harsh conditions, such as the use of strong mixed acids (HNO₃/H₂SO₄), which pose significant environmental and safety risks. nih.gov Consequently, a primary direction for future research is the development of greener, safer, and more selective synthetic methodologies.
Chemoenzymatic synthesis represents a promising and sustainable alternative to conventional methods. Biocatalysis through enzymes can offer remarkable regio- and stereo-selectivity under mild reaction conditions, often circumventing the need for complex protection and deprotection steps. nih.govresearchgate.net
Future research could focus on employing nitrating enzymes for the synthesis of this compound. For instance, peroxidases and cytochrome P450 enzymes have demonstrated the ability to perform direct nitration on phenolic compounds. nih.govresearchgate.net A potential research avenue involves the use of stabilized enzymes, such as horseradish peroxidase (HRP) immobilized on magnetic beads, to catalyze the selective nitration of 3,4-dimethylphenol (B119073). researchgate.netcolab.ws This biocatalytic step could be followed by a regioselective chlorination to yield the final product. The advantages of this approach include higher yields for certain substrates and enhanced enzyme stability at elevated temperatures, which can improve reaction kinetics. researchgate.netnsf.gov
Table 1: Potential Chemoenzymatic Approaches
| Approach | Key Enzymes | Potential Advantages | Research Focus |
|---|---|---|---|
| Biocatalytic Nitration | Horseradish Peroxidase (HRP), Cytochrome P450s (e.g., TxtE) | High regioselectivity, Milder reaction conditions, Reduced hazardous waste. nih.gov | Engineering enzymes for specific substrate acceptance (3,4-dimethylphenol) and optimizing reaction conditions in aqueous or biphasic systems. nih.gov |
| Enzyme Immobilization | Cross-linked enzyme aggregates, Immobilization on magnetic beads | Enhanced enzyme stability and reusability, Suitability for continuous processes. researchgate.net | Developing robust immobilization techniques that preserve enzyme activity and allow for efficient catalyst recovery. |
Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing, offering superior control over reaction parameters and enhanced safety. nih.gov This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, such as nitration. acs.org
The synthesis of this compound could be significantly improved by adopting continuous flow methodologies. Pumping reagents through microreactors or packed-bed systems allows for precise control of temperature, pressure, and residence time, leading to higher consistency and yield while minimizing the formation of unwanted byproducts. acs.orgresearchgate.net The small reactor volumes inherent to flow chemistry mitigate the risks associated with thermal runaways and the handling of toxic materials. nih.govganeshremedies.com Future work in this area will likely involve designing integrated flow systems that can perform multi-step syntheses—such as the chlorination and subsequent nitration of 3,4-dimethylphenol—in a single, automated sequence. mdpi.com
Table 2: Advantages of Flow Chemistry for Synthesis
| Feature | Benefit in Synthesizing this compound |
|---|---|
| Enhanced Heat Transfer | Efficiently dissipates heat from exothermic nitration reactions, preventing thermal runaways and improving safety. researchgate.net |
| Precise Parameter Control | Accurate control over temperature, pressure, and stoichiometry leads to higher product selectivity and yield. ganeshremedies.com |
| Improved Mass Transfer | Superior mixing in microreactors accelerates reaction rates, especially in multiphasic systems. researchgate.net |
| Scalability and Automation | Facilitates easier scaling from laboratory to industrial production and allows for automated, continuous operation. chemanager-online.com |
| Safety | Minimizes the volume of hazardous reagents and unstable intermediates handled at any given time. nih.govacs.org |
In-depth Elucidation of Complex Environmental Transformation Pathways
Due to its chlorine, nitro, and methyl substituents, this compound is expected to be a persistent environmental pollutant. researchgate.net Understanding its transformation and degradation is crucial for assessing its environmental risk and developing remediation strategies.
The environmental degradation of this compound can proceed through various biotic and abiotic pathways, leading to a range of transformation products. Research on analogous compounds, such as 2-chloro-4-nitrophenol (B164951) and 4-nitrophenol (B140041), shows that degradation can be initiated by oxidation or reduction of the nitro group, hydroxylation of the aromatic ring, or dechlorination. nih.govnih.gov
Future research should employ advanced analytical techniques, such as high-resolution mass spectrometry, to identify the metabolites formed during its microbial degradation or advanced oxidation processes. Pathways analogous to those seen in other nitrophenols suggest that initial steps could involve the formation of 6-chloro-3,4-dimethyl-catechol or chlorohydroquinone (B41787) intermediates. researchgate.netcdc.gov Subsequent steps would likely involve ring cleavage, generating aliphatic acids that can be integrated into central metabolic pathways. It is also critical to identify any persistent or toxic byproducts, such as chlorinated nitrogenous compounds that may form during disinfection processes. mdpi.commdpi.com
Table 3: Hypothetical Transformation Products of this compound
| Transformation Process | Potential Intermediate/Product | Precursor Compound |
|---|---|---|
| Reductive Denitrification | 6-Chloro-3,4-dimethyl-2-aminophenol | This compound |
| Oxidative Denitrification | 6-Chloro-3,4-dimethyl-catechol | This compound |
| Reductive Dechlorination | 3,4-Dimethyl-2-nitrophenol (B8777245) | This compound |
| Hydroxylation | 6-Chloro-3,4-dimethyl-nitrocatechol | This compound |
| Ring Cleavage | Substituted muconic or maleylacetic acids | Catechol or hydroquinone (B1673460) intermediates |
Microbial degradation is a key mechanism for the natural attenuation of aromatic pollutants. mdpi.com Bacteria from genera such as Rhodococcus, Cupriavidus, and Ochrobactrum have been shown to degrade various nitrophenols and chlorophenols. nih.govresearchgate.netnih.gov These organisms have evolved specific enzymatic pathways to break down these recalcitrant compounds. nih.govresearchgate.net
A significant area for future research is the isolation and characterization of microbial consortia or pure cultures capable of degrading this compound. Studies on related compounds show that Gram-positive bacteria often utilize a 1,2,4-benzenetriol pathway for nitrophenol degradation, initiated by a two-component monooxygenase. nih.govscispace.com Gram-negative bacteria may use a hydroquinone pathway. scispace.com The presence of multiple electron-withdrawing groups (nitro and chloro) and electron-donating methyl groups on the same aromatic ring presents a unique challenge for microbial enzymes. Research should focus on identifying the specific monooxygenases or dioxygenases that catalyze the initial attack on the ring and the hydrolases or reductases responsible for dehalogenation. nih.gov
Advanced Computational Modeling for Structure-Reactivity and Structure-Degradability Relationships
Computational modeling provides powerful tools to predict the chemical behavior and environmental fate of compounds, guiding experimental research and risk assessment.
Future research should leverage these models to understand the properties of this compound. Density Functional Theory (DFT) can be used to investigate reaction mechanisms, such as the initial steps of enzymatic degradation or adsorption onto environmental surfaces, by calculating parameters like binding energies and activation barriers. researchgate.netchemrxiv.org Multimedia fate models can also be adapted to estimate the partitioning and persistence of the compound in different environmental compartments like air, water, and soil. nih.govnih.gov
A particularly important area is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models establish correlations between the molecular structure of a chemical and its physicochemical properties or biological activity, including its biodegradability. nih.govresearchgate.net By developing a QSPR model for a series of substituted phenols, researchers could predict the degradation rate constant of this compound and identify the structural features—such as the position of the chloro, nitro, and methyl groups—that most influence its environmental persistence. This knowledge is invaluable for designing less persistent and more environmentally benign chemical alternatives.
Table 4: Application of Computational Models
| Modeling Technique | Application for this compound | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for synthesis and degradation; calculating electronic properties. researchgate.net | Prediction of reaction pathways, transition states, and spectroscopic properties. |
| Multimedia Fate Modeling | Predicting environmental distribution and persistence in air, water, soil, and sediment. nih.gov | Estimation of environmental concentrations and half-life. |
| QSAR/QSPR | Correlating molecular descriptors (e.g., lipophilicity, electronic parameters) with biodegradability and toxicity. nih.govnih.gov | Predictive models for environmental risk assessment and guidance for designing safer chemicals. |
| Kinetic Modeling | Developing models to predict the concentration profiles of the parent compound and its metabolites over time during degradation processes. researchgate.net | Optimization of remediation strategies and reactor design. |
Predictive Modeling for Environmental Persistence
Predicting the environmental fate of chemicals like this compound is crucial for risk assessment and management. Quantitative Structure-Activity Relationship (QSAR) models are emerging as powerful tools in this endeavor. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biodegradability or persistence. nih.govresearchgate.net
For this compound, QSAR models can be developed by correlating its molecular descriptors (e.g., hydrophobicity, electronic properties, and steric factors) with experimentally determined degradation rates. This approach offers a rapid and cost-effective means of estimating its environmental persistence without extensive laboratory testing. researchgate.net
| Molecular Descriptor | Relevance to Environmental Persistence | Predictive Goal |
| LogP (Octanol-Water Partition Coefficient) | Indicates the compound's tendency to partition into organic matter in soil and sediment, potentially reducing its bioavailability for microbial degradation. | Higher LogP values may correlate with increased persistence. |
| Hammett Constant (σ) | Reflects the electron-withdrawing or donating nature of substituents on the aromatic ring, influencing its susceptibility to microbial attack. | The combined effects of the chloro, nitro, and methyl groups can be modeled to predict reactivity. |
| Molecular Weight and Size | Can affect the compound's ability to traverse microbial cell membranes. | Larger or more complex structures may exhibit slower degradation rates. |
| Frontier Molecular Orbital Energies (HOMO/LUMO) | Provide insights into the compound's reactivity and potential for undergoing oxidative or reductive transformations. | The energy gap can indicate the compound's stability and resistance to degradation. |
This table illustrates key molecular descriptors and their significance in predictive modeling for the environmental persistence of this compound.
Design of Novel Functional Analogs with Tuned Properties
The synthesis of functional analogs of this compound with tailored properties is a promising area of research. By systematically modifying its chemical structure, scientists can develop new compounds with enhanced or diminished biological activity, altered biodegradability, or specific functionalities for industrial applications.
The strategic placement of different functional groups on the aromatic ring can significantly impact the compound's characteristics. For instance, altering the position or nature of the substituents could influence its acidity, lipophilicity, and susceptibility to enzymatic degradation. researchgate.net This approach is valuable for creating derivatives with desired environmental profiles or for use as intermediates in the synthesis of pharmaceuticals and other fine chemicals. google.comgoogle.comresearchgate.netmdpi.com
| Structural Modification | Potential Impact on Properties | Research Objective |
| Varying the position of the nitro group | Alters the electronic properties and steric hindrance around the phenolic hydroxyl group, potentially affecting its reactivity and interaction with microbial enzymes. | To investigate structure-activity relationships and identify isomers with enhanced biodegradability. |
| Replacing the chloro substituent with other halogens (F, Br, I) | Modifies the compound's hydrophobicity and the strength of the carbon-halogen bond, which can influence the rate of dehalogenation during biodegradation. | To assess the impact of different halogens on environmental persistence and degradation pathways. |
| Introducing additional functional groups (e.g., hydroxyl, carboxyl) | Can increase the compound's water solubility and provide additional sites for microbial attack, potentially accelerating its degradation. | To design analogs with improved environmental compatibility. |
| Altering the alkyl substituents | Modifies the steric and electronic environment of the aromatic ring, which can influence enzymatic recognition and transformation. | To fine-tune the compound's properties for specific applications. |
This table outlines potential structural modifications to this compound and their anticipated effects, guiding the design of novel functional analogs.
Integration of Multi-Omics Approaches in Biodegradation Studies
The integration of multi-omics technologies is set to revolutionize our understanding of the microbial degradation of this compound. These approaches provide a holistic view of the biological processes involved, from the genetic potential of microbial communities to the metabolic pathways and cellular responses to the compound. jebas.orgresearchgate.net
Metagenomics and Proteomics for Identifying Degradation Pathways
Metagenomics allows for the study of the collective genetic material from a microbial community, providing a blueprint of the metabolic capabilities present in a contaminated environment. By analyzing the metagenome of a soil or water sample contaminated with this compound, researchers can identify genes encoding for enzymes potentially involved in its degradation, such as nitroreductases, monooxygenases, and dioxygenases. ethz.ch
Proteomics, the large-scale study of proteins, complements metagenomics by identifying the proteins that are actively expressed by microorganisms in the presence of the contaminant. This can confirm the functional roles of the genes identified through metagenomics and reveal the key enzymes driving the degradation process. For instance, an upregulation of specific monooxygenases in the presence of this compound would strongly suggest their involvement in its breakdown. nih.gov
Metabolomics for Comprehensive Metabolite Profiling
Metabolomics involves the comprehensive analysis of all metabolites within a biological system. In the context of this compound biodegradation, metabolomics can be used to identify the various intermediate products formed during its breakdown. This provides a detailed map of the degradation pathway and can help to elucidate the sequence of enzymatic reactions. oup.comnih.gov
By tracking the appearance and disappearance of different metabolites over time, researchers can gain a dynamic understanding of the degradation process. This information is invaluable for identifying potential bottlenecks in the pathway and for assessing the formation of any persistent or toxic intermediates.
| Omics Approach | Key Information Provided | Application in Biodegradation Studies of this compound |
| Metagenomics | Genetic potential of a microbial community for degradation. | Identification of genes encoding for nitroreductases, dehalogenases, and ring-cleavage enzymes. |
| Proteomics | Proteins actively expressed by microorganisms in the presence of the compound. | Confirmation of the functional enzymes involved in the degradation pathway. |
| Metabolomics | Comprehensive profile of metabolic intermediates. | Elucidation of the complete degradation pathway and identification of potential dead-end products. |
This table summarizes the application of different omics technologies in advancing our understanding of the biodegradation of this compound.
Q & A
Q. Advanced
- Catalyst Screening : Replace piperidine with alternatives like DBU for enhanced nucleophilic catalysis.
- Solvent Optimization : Test aprotic solvents (e.g., DMF) to reduce side reactions during nitration.
- Temperature Control : Use reflux at 100°C for nitro-group stability () and lower temperatures for methylation to prevent demethylation.
- In-situ Monitoring : Employ inline FTIR to track intermediate formation (e.g., nitro-group stretching at 1520 cm⁻¹).
How do substituent positions (chloro, methyl, nitro) influence the compound’s reactivity and stability?
Q. Advanced
- Steric Effects : 3,4-dimethyl groups hinder electrophilic substitution at adjacent positions, directing nitro groups to the 2-position ().
- Electronic Effects : The electron-withdrawing nitro group deactivates the aromatic ring, reducing susceptibility to hydrolysis. Compare with 2,4-dichloro-3,5-dimethylphenol (), where chloro substituents enhance acidity (pKa ~4.8).
- Stability in Solution : Nitrophenols degrade under alkaline conditions; store in acidic buffers (pH 4.8–7.6) to maintain integrity ().
How can researchers resolve contradictions in reported spectral or physicochemical data for this compound?
Q. Advanced
- Cross-Validation : Compare NMR data with computational predictions (e.g., NIST’s 3D molecular models for chloro-nitrophenol analogs; ).
- Isolation of Byproducts : Use preparative HPLC to isolate impurities (e.g., dichloro derivatives in ) and characterize them via mass spectrometry.
- Collaborative Reproducibility : Replicate synthesis protocols across labs to identify environmental variables (e.g., humidity during nitration).
What are the computational approaches to model the compound’s interactions in biological or environmental systems?
Q. Advanced
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina, referencing structural analogs ().
- DFT Calculations : Predict thermodynamic properties (e.g., Gibbs free energy of nitration) using Gaussian09 with B3LYP/6-31G* basis sets.
- Environmental Fate Modeling : Use EPI Suite to estimate biodegradation pathways based on nitro-group reactivity ().
How does this compound compare to structurally similar compounds in biological assays?
Q. Advanced
- Antimicrobial Activity : Compare with 5-(4-nitrophenyl)-2-furoic acid (), which shows activity against Gram-positive bacteria.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines, contrasting with 6-chloro-thienothiazinone derivatives ().
- Structure-Activity Relationships (SAR) : Correlate logP values (calculated via ChemDraw) with membrane permeability.
What are the best practices for handling and storing this compound to prevent degradation?
Q. Basic
- Storage : Keep at 0–6°C in amber vials to prevent photodegradation ().
- Handling : Use anhydrous conditions during synthesis to avoid hydrolysis of nitro groups.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
